molecular formula C12H11IN2O2 B8443796 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

Cat. No.: B8443796
M. Wt: 342.13 g/mol
InChI Key: ZWWGDNJROFLBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole is a useful research compound. Its molecular formula is C12H11IN2O2 and its molecular weight is 342.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

3-(4-iodophenyl)-2-(2-nitroethyl)-1H-pyrrole

InChI

InChI=1S/C12H11IN2O2/c13-10-3-1-9(2-4-10)11-5-7-14-12(11)6-8-15(16)17/h1-5,7,14H,6,8H2

InChI Key

ZWWGDNJROFLBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=C2)CC[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure for a β-unsubstituted pyrrole (Strachan, J. P. et al., J. Org. Chem. 2000, 65, 3160-3172), a sample of 18 (1.36 g, 4.00 mmol) was dissolved in anhydrous THF/MeOH (40 mL, 9:1) under argon at 0° C. NaBH4 (605 mg, 16.00 mmol) was added in portions and stirring was continued for 1 h at 0° C. Then the mixture was stirred for 2 h at room temperature. The reaction mixture was neutralized with acetic acid (pH=7), then water (50 mL) was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried (Na2SO4), concentrated, and purified by passage through a short column [silica, hexanes/ethyl acetate (3:1)] to give a pale white solid (1.2 g, 88%): mp 88-89° C.; 1H NMR δ 3.41 (t, J=6.6 Hz, 2H), 4.52 (t, J=6.6 Hz, 2H), 6.26 (s, 1H), 6.74 (s, 1H), 7.07 (d, J=8.1 Hz, 2H), 7.69 (d, J=8.1 Hz, 2H), 8.33 (br, 1H); 13C NMR δ24.0, 75.0, 91.1, 109.3, 117.8, 122.1, 122.2, 129.8, 135.7, 137.7; FAB-MS obsd 341.9877, calcd 341.9865; Anal. Calcd for Cl2H11IN2O2: C, 42.1; H, 3.2; N, 8.2. Found: C, 42.3; H, 3.3; N, 8.1.
[Compound]
Name
β-unsubstituted pyrrole
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
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Name
THF MeOH
Quantity
40 mL
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solvent
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Name
Quantity
605 mg
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Yield
88%

Synthesis routes and methods II

Procedure details

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O=[N+]([O-])C=Cc1[nH]ccc1-c1ccc(I)cc1
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